2-Methanesulfonyl-3-oxopentanenitrile
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Overview
Description
2-Methanesulfonyl-3-oxopentanenitrile is an organic compound with the molecular formula C6H9NO3S. It is a nitrile derivative that contains both a methanesulfonyl group and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanesulfonyl-3-oxopentanenitrile can be achieved through multi-step organic reactions. One common method involves the reaction of an aldehyde with malononitrile and hydrazine in the presence of a catalyst. This multi-component reaction is known for its regio- and chemoselectivity, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Methanesulfonyl-3-oxopentanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary amines.
Scientific Research Applications
2-Methanesulfonyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methanesulfonyl-3-oxopentanenitrile involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. Its reactivity is influenced by the electron-withdrawing effects of the methanesulfonyl and nitrile groups, which can stabilize reaction intermediates and facilitate the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
2-Methanesulfonyl-4-methyl-3-oxopentanenitrile: This compound has a similar structure but with an additional methyl group, which can affect its reactivity and applications.
Methanesulfonyl azide: Although structurally different, it shares the methanesulfonyl group and is used in diazo transfer reactions.
Uniqueness
2-Methanesulfonyl-3-oxopentanenitrile is unique due to its combination of functional groups, which provides a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it valuable in synthetic chemistry and research applications.
Properties
Molecular Formula |
C6H9NO3S |
---|---|
Molecular Weight |
175.21 g/mol |
IUPAC Name |
2-methylsulfonyl-3-oxopentanenitrile |
InChI |
InChI=1S/C6H9NO3S/c1-3-5(8)6(4-7)11(2,9)10/h6H,3H2,1-2H3 |
InChI Key |
GCPVOPMTMZRYJV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
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